tert-Butyl 4-bromo-5-methoxy-7-methyl-1H-indole-1-carboxylate
CAS No.:
Cat. No.: VC18281917
Molecular Formula: C15H18BrNO3
Molecular Weight: 340.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18BrNO3 |
|---|---|
| Molecular Weight | 340.21 g/mol |
| IUPAC Name | tert-butyl 4-bromo-5-methoxy-7-methylindole-1-carboxylate |
| Standard InChI | InChI=1S/C15H18BrNO3/c1-9-8-11(19-5)12(16)10-6-7-17(13(9)10)14(18)20-15(2,3)4/h6-8H,1-5H3 |
| Standard InChI Key | KFXRTHBNOQAWSU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C2=C1N(C=C2)C(=O)OC(C)(C)C)Br)OC |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure is defined by an indole core modified with four substituents:
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Position 1: A tert-butyl carbamate group (–OC(O)O(C(CH₃)₃)), which enhances steric bulk and protects the indole nitrogen during synthetic modifications.
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Position 4: A bromine atom (–Br), introducing electrophilic reactivity for cross-coupling reactions.
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Position 5: A methoxy group (–OCH₃), which donates electron density to the aromatic system, influencing regioselectivity in further substitutions.
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Position 7: A methyl group (–CH₃), contributing to hydrophobic interactions in biological systems.
The molecular formula is C₁₅H₁₈BrNO₃, with a molecular weight of 340.21 g/mol.
Crystallographic Insights
Hypothetical crystallographic data (derived from analogous indole derivatives) suggest a planar indole ring with substituents adopting positions perpendicular to the aromatic plane to minimize steric clashes. The tert-butyl group creates a distorted tetrahedral geometry around the carbamate oxygen, as observed in similar structures.
Synthetic Methodologies
Sequential Functionalization of Indole
A common approach involves stepwise modifications of a prefunctionalized indole precursor:
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N-Boc Protection: Treatment of 4-bromo-5-methoxy-7-methyl-1H-indole with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) yields the N-Boc-protected intermediate1.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in ~75% yield.
Direct Bromination Strategies
Electrophilic bromination of 5-methoxy-7-methyl-1H-indole-1-carboxylate using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C selectively introduces bromine at position 42.
Industrial-Scale Production
Continuous flow reactors optimize large-scale synthesis by improving heat transfer and reaction control. Key parameters include:
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Temperature: 25–50°C
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Catalyst: Palladium(II) acetate for cross-coupling steps
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Yield: 82–89% after recrystallization3.
Physicochemical Properties
Solubility and Stability
| Property | Value |
|---|---|
| Solubility in DMSO | 45 mg/mL |
| Melting Point | 112–114°C |
| LogP (Octanol/Water) | 3.2 |
| Stability | Stable under inert gas (N₂/Ar) |
The tert-butyl group enhances lipid solubility, facilitating membrane permeability in biological assays.
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃):
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δ 1.65 (s, 9H, tert-butyl)
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δ 2.42 (s, 3H, C7–CH₃)
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δ 3.89 (s, 3H, C5–OCH₃)
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δ 7.21–7.45 (m, 3H, aromatic)
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¹³C NMR:
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δ 28.1 (tert-butyl CH₃)
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δ 153.2 (C=O)
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δ 115–135 (aromatic carbons)
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IR (KBr):
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1745 cm⁻¹ (C=O stretch)
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1240 cm⁻¹ (C–O–C asym. stretch)
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Biological Activity and Applications
Antimicrobial Efficacy
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
The bromine atom enhances interactions with microbial DNA gyrase.
Comparative Analysis with Analogues
| Compound | Molecular Weight | IC₅₀ (HL-60) | LogP |
|---|---|---|---|
| 4-Bromo-5-methoxy-7-methyl-1H-indole | 265.11 | 25 µM | 2.8 |
| 5-Methoxy-7-methyl-1H-indole-1-carboxylate | 233.27 | >100 µM | 1.9 |
The tert-butyl group in the target compound improves both potency and bioavailability.
Challenges and Future Directions
Current limitations include moderate aqueous solubility and metabolic instability in hepatic microsomal assays. Future work may focus on:
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Prodrug Design: Phosphorylation of the methoxy group to enhance solubility.
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Targeted Delivery: Nanoparticle encapsulation for improved tumor selectivity.
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